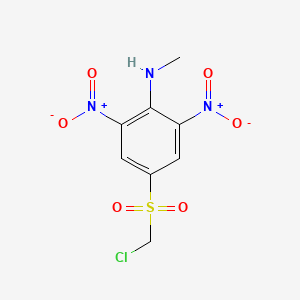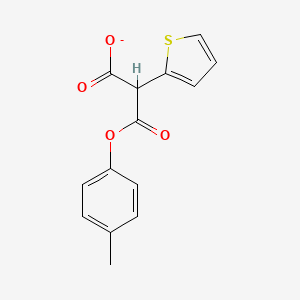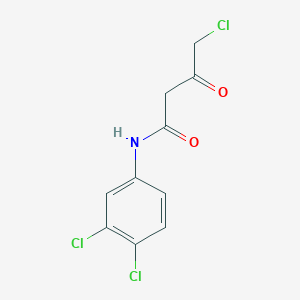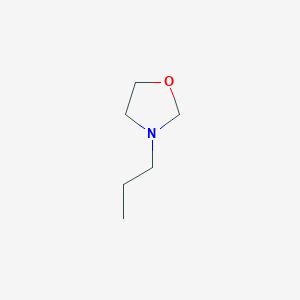
4-(Chloromethanesulfonyl)-N-methyl-2,6-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethanesulfonyl)-N-methyl-2,6-dinitroaniline is a chemical compound known for its unique structure and reactivity. This compound features a chloromethanesulfonyl group attached to an aniline ring, which is further substituted with nitro groups at the 2 and 6 positions and a methyl group at the nitrogen atom. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethanesulfonyl)-N-methyl-2,6-dinitroaniline typically involves multiple steps. One common method starts with the nitration of N-methylaniline to introduce nitro groups at the 2 and 6 positions. This is followed by the introduction of the chloromethanesulfonyl group through a sulfonylation reaction using chloromethanesulfonyl chloride. The reaction conditions often require the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Safety measures are crucial due to the reactive nature of the intermediates and the potential hazards associated with chloromethanesulfonyl chloride.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethanesulfonyl)-N-methyl-2,6-dinitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloromethanesulfonyl group is replaced by other nucleophiles.
Reduction Reactions: The nitro groups can be reduced to amines under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfonyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of sulfonamides or sulfonates.
Reduction: Formation of 4-(Chloromethanesulfonyl)-N-methyl-2,6-diaminoaniline.
Oxidation: Formation of sulfonyl chlorides or sulfonic acids.
Applications De Recherche Scientifique
4-(Chloromethanesulfonyl)-N-methyl-2,6-dinitroaniline finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Chloromethanesulfonyl)-N-methyl-2,6-dinitroaniline involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The overall effect depends on the specific biological context and the presence of other interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride: Similar in having a sulfonyl chloride group but lacks the nitro and aniline functionalities.
N-Methyl-2,6-dinitroaniline: Similar in having the nitro and aniline functionalities but lacks the sulfonyl chloride group.
Uniqueness
4-(Chloromethanesulfonyl)-N-methyl-2,6-dinitroaniline is unique due to the combination of its functional groups, which imparts distinct reactivity and potential applications. The presence of both nitro and sulfonyl chloride groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
61496-68-2 |
|---|---|
Formule moléculaire |
C8H8ClN3O6S |
Poids moléculaire |
309.68 g/mol |
Nom IUPAC |
4-(chloromethylsulfonyl)-N-methyl-2,6-dinitroaniline |
InChI |
InChI=1S/C8H8ClN3O6S/c1-10-8-6(11(13)14)2-5(19(17,18)4-9)3-7(8)12(15)16/h2-3,10H,4H2,1H3 |
Clé InChI |
VTEAAZHCRJTHLH-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)CCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione](/img/structure/B14589085.png)











![Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate](/img/structure/B14589157.png)
![Benzoic acid, 4-[(benzoylhydrazono)methyl]-](/img/structure/B14589167.png)
